molecular formula C11H13F2NO2 B1416757 2-(3,4-Difluorophenoxymethyl)morpholine CAS No. 1171773-00-4

2-(3,4-Difluorophenoxymethyl)morpholine

Cat. No. B1416757
M. Wt: 229.22 g/mol
InChI Key: FWGZLYHSKGFEEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the combination of a morpholine ring with a 3,4-difluorophenoxymethyl group . While specific synthetic pathways may vary, it typically starts from readily available starting materials such as 1,2-amino alcohols , aziridines , or epoxides .

Scientific Research Applications

2-(3,4-Difluorophenoxymethyl)morpholine is a chemical compound that has been utilized in various scientific research applications. Although direct references to this exact compound are scarce, research involving related morpholine derivatives and difluorophenyl groups provides insights into the potential applications and significance of such compounds in scientific research. Below are summarized applications based on the findings from related research efforts.

Applications in Luminescent Materials and Data Security

Research into heteroleptic cationic Ir(III) complexes, which include difluorophenyl groups, highlights applications in developing materials with unique photophysical properties such as dual-emission, aggregation-induced emission, and mechanoluminescence. These materials have potential uses in data security protection and the design of smart luminescent materials, indicating a broader relevance of difluorophenyl derivatives in creating advanced functional materials for technological applications (Song et al., 2016).

Advancements in Drug Synthesis

The synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors involves complex organic synthesis routes where morpholine and its derivatives serve as crucial intermediates. This showcases the compound's significance in the synthesis of therapeutics, specifically highlighting the role of morpholine derivatives in developing drugs targeting cancer and other diseases (Aristegui et al., 2006).

Innovations in Fluorination Chemistry

The development of novel fluorination reagents, such as morpholinodifluorosulfinium salts, demonstrates the importance of morpholine derivatives in synthetic chemistry. These reagents offer enhanced thermal stability and ease of handling, enabling selective fluorination processes critical in pharmaceutical and agrochemical manufacturing (L’Heureux et al., 2010).

Applications in Organometallic Chemistry and Catalysis

The use of morpholine derivatives in forming complexes with palladium(II) and mercury(II) highlights their utility in organometallic chemistry. These complexes can be pivotal in catalytic processes, further underscoring the versatility of morpholine derivatives in facilitating various chemical transformations (Singh et al., 2000).

properties

IUPAC Name

2-[(3,4-difluorophenoxy)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c12-10-2-1-8(5-11(10)13)16-7-9-6-14-3-4-15-9/h1-2,5,9,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGZLYHSKGFEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenoxymethyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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